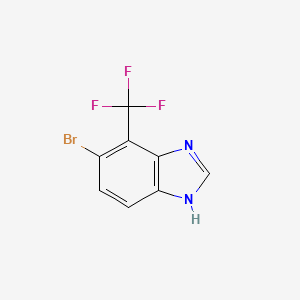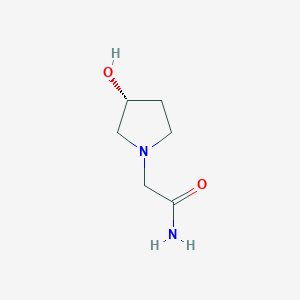
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methoxy group and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method might include the reaction of a methoxy-substituted amine with a dicarboxylic acid derivative under acidic or basic conditions to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might reduce the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid can be used as a building block for more complex molecules. Its derivatives might be used in the synthesis of polymers or as intermediates in organic synthesis.
Biology
Biologically, compounds with pyrrole rings are often investigated for their potential as pharmaceuticals. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for drug development, particularly for targeting specific enzymes or receptors.
Industry
Industrially, such compounds might be used in the production of dyes, pigments, or as additives in materials to enhance their properties.
Wirkmechanismus
The mechanism of action for compounds like 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid depends on their specific biological targets. They might interact with enzymes, receptors, or other proteins, altering their function. The methoxy and carboxylic acid groups can play crucial roles in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the methoxy group and has different reactivity.
3,4-Dimethoxypyrrole-2,5-dicarboxylic acid: Has additional methoxy groups, which can alter its chemical properties.
Uniqueness
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both methoxy and carboxylic acid groups provides a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
857207-62-6 |
|---|---|
Molekularformel |
C7H9NO5 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-13-5-3-8(7(11)12)2-4(5)6(9)10/h2-3H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
QSMOEOBDNHJNTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(CN(C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


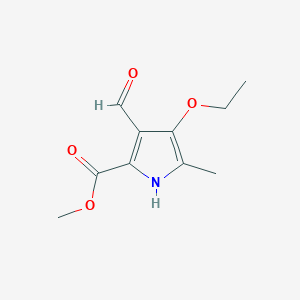
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)

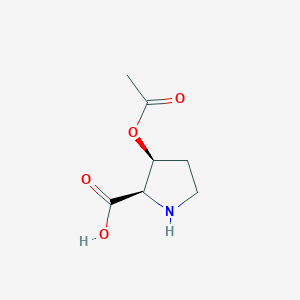
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)


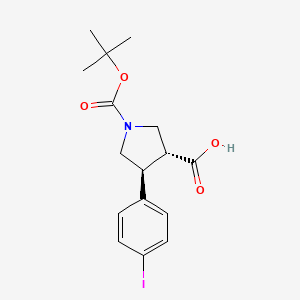

![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
